3-(2-Hydroxyethyl)azetidin-3-ol
Overview
Description
3-(2-Hydroxyethyl)azetidin-3-ol is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, characterized by the presence of a hydroxyethyl group at the third position
Scientific Research Applications
3-(2-Hydroxyethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
Azetidines are an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . The synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds are being explored . The development of an optimized process for the preparation of 1-Benzylazetidin-3-ol, an industrially important intermediate for substituted azitidine, has been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)azetidin-3-ol typically involves the preparation of azetidine derivatives followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium metaperiodate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, such as 3-alkoxyazetidines and 3-substituted azetidines .
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)azetidin-3-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the azetidine ring provides a rigid scaffold that can interact with specific binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Oxetanes: Four-membered oxygen-containing heterocycles with comparable stability and reactivity.
Uniqueness
3-(2-Hydroxyethyl)azetidin-3-ol is unique due to its balanced ring strain and stability, which allows for facile handling and diverse reactivity under appropriate conditions . This makes it a valuable compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
3-(2-hydroxyethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-1-5(8)3-6-4-5/h6-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQWJGGKTXCEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308443 | |
Record name | 3-Hydroxy-3-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-08-6 | |
Record name | 3-Hydroxy-3-azetidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035351-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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